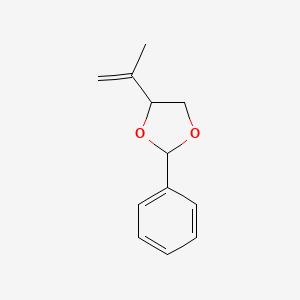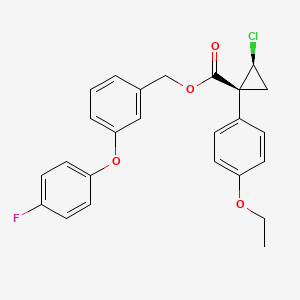
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid Derivative: The initial step involves the preparation of cyclopropanecarboxylic acid, which can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Substitution Reaction: The 2-chloro-1-(4-ethoxyphenyl) group is introduced via a substitution reaction, often using a chlorinating agent like thionyl chloride.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid derivative with (3-(4-fluorophenoxy)phenyl)methanol under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Therapeutic Agents:
Diagnostic Tools: Use in the development of diagnostic assays or imaging agents.
Industry
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers.
Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.
作用機序
The mechanism by which Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.
Phenyl esters: Compounds with ester functional groups attached to phenyl rings.
Fluorophenoxy derivatives: Compounds containing fluorophenoxy groups.
Uniqueness
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
101492-36-8 |
|---|---|
分子式 |
C25H22ClFO4 |
分子量 |
440.9 g/mol |
IUPAC名 |
[3-(4-fluorophenoxy)phenyl]methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22ClFO4/c1-2-29-20-10-6-18(7-11-20)25(15-23(25)26)24(28)30-16-17-4-3-5-22(14-17)31-21-12-8-19(27)9-13-21/h3-14,23H,2,15-16H2,1H3/t23-,25-/m0/s1 |
InChIキー |
YVYVCQDLHSRCGE-ZCYQVOJMSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



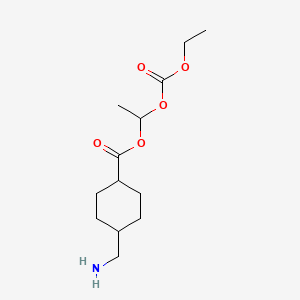
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
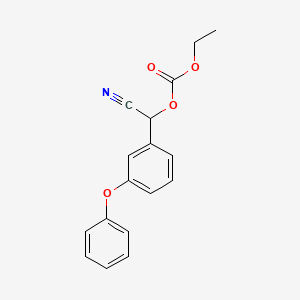
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)

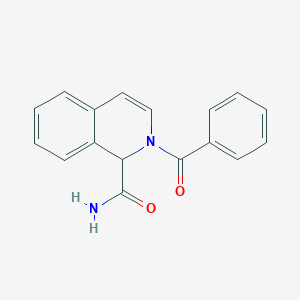

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
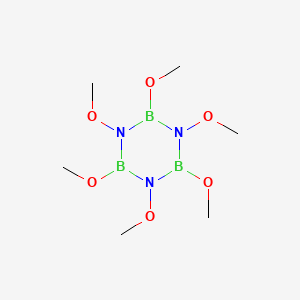
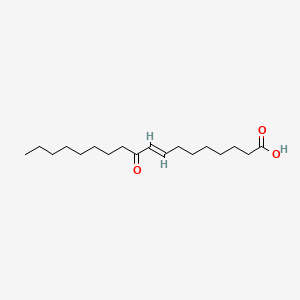
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
